1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKNHMUSMKWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353091 | |
| Record name | 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19688-55-2 | |
| Record name | 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4-Chlorophenylthio)acetophenone
The thioether linkage is established via nucleophilic aromatic substitution (SNAr) between 4-fluoroacetophenone and 4-chlorothiophenol.
Procedure :
-
Reagents :
-
4-Fluoroacetophenone (1.0 equiv)
-
4-Chlorothiophenol (1.1 equiv)
-
Cesium carbonate (2.0 equiv, base)
-
Anhydrous DMF (solvent)
-
-
Conditions :
-
Workup :
Yield : 75–85% (white crystalline solid).
Nitration of 4-(4-Chlorophenylthio)acetophenone
The ketone group directs nitration to the meta position (C3) via electrophilic aromatic substitution.
Procedure :
-
Reagents :
-
4-(4-Chlorophenylthio)acetophenone (1.0 equiv)
-
Fuming nitric acid (1.2 equiv)
-
Concentrated sulfuric acid (catalyst)
-
-
Conditions :
-
Workup :
Yield : 65–70% (pale yellow crystals).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 151–153°C |
| IR (KBr) | ν = 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2) |
| ¹H NMR (CDCl3) | δ 8.21 (d, 1H, Ar-H), 7.45–7.32 (m, 6H) |
Route 2: Nitration Prior to Thioether Installation
Synthesis of 3-Nitro-4-fluoroacetophenone
Nitration of 4-fluoroacetophenone exploits the fluorine atom’s meta-directing effect.
Procedure :
-
Reagents :
-
4-Fluoroacetophenone (1.0 equiv)
-
Nitronium tetrafluoroborate (1.1 equiv, in CH2Cl2)
-
-
Conditions :
Yield : 80% (yellow solid).
Thioether Formation via SNAr
3-Nitro-4-fluoroacetophenone reacts with 4-chlorothiophenol under basic conditions.
Procedure :
-
Similar to Section 2.1, but with extended reaction time (24 hours) due to decreased reactivity of the nitro-substituted substrate.
Yield : 60–65%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Thioether → Nitro) | Route 2 (Nitro → Thioether) |
|---|---|---|
| Overall Yield | 50–55% | 45–50% |
| Regioselectivity | High (ketone directs nitro) | Moderate (competing directing effects) |
| Functional Group Tolerance | Excellent (no nitro reduction) | Risk of thiol oxidation |
| Scalability | Suitable for industrial use | Limited by nitration safety |
Route 1 is favored for its higher regioselectivity and compatibility with large-scale production.
Alternative Methodologies and Emerging Approaches
Ullmann-Type Coupling
Aryl halides (e.g., 3-nitro-4-bromoacetophenone) react with 4-chlorothiophenol using CuI/1,10-phenanthroline catalysis.
Conditions :
Chemical Reactions Analysis
Types of Reactions
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1-(4-[(4-Chlorophenyl)thio]-3-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its aromatic and thioether functionalities. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound uniquely combines a nitro group at the 3-position and a (4-chlorophenyl)thio group at the 4-position. This contrasts with derivatives like 5j and 5v, which incorporate triazole-heterocyclic systems linked to piperidine or benzimidazole moieties . The discontinued 4-bromophenyl analog replaces chlorine with bromine and adds a hydroxypropyl thio group, which may alter solubility and metabolic stability .
Physical Properties :
- Melting points for analogs range widely (e.g., 152–153°C for 5j , 192–193°C for 5k in ) . The absence of data for the target compound suggests further experimental characterization is needed.
Electronic Effects: The nitro group is strongly electron-withdrawing, likely reducing electron density at the acetyl group compared to compounds with amino substituents (e.g., 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one in ) . Thioether linkages (e.g., in 5j and the target compound) may enhance lipophilicity compared to oxygen-based ethers.
Biological Activity
1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one, also known as CB1463527, is a synthetic compound with notable biological activities. Its molecular formula is C14H10ClNO3S, and it has a molecular weight of 307.75 g/mol. This compound has garnered interest in pharmaceutical research due to its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer activities.
- CAS Number : 19688-55-2
- Molecular Formula : C14H10ClNO3S
- Molecular Weight : 307.75 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiadiazino and thiazoloquinoxaline hybrids demonstrated that derivatives containing similar moieties showed potent inhibition against bacterial strains, suggesting that the thioether and nitro groups contribute to their antimicrobial efficacy .
Anticancer Activity
The compound's structure suggests potential anticancer properties. A structure-activity relationship (SAR) analysis of related compounds indicated that the presence of electron-withdrawing groups, such as the nitro group, enhances cytotoxic activity against cancer cell lines. For instance, compounds with similar phenolic structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating effective proliferation inhibition .
Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of related compounds found that those with a chlorophenyl thioether linkage demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), confirming the compound's potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Thiazole Derivative | 16 | Escherichia coli |
Anticancer Activity Assessment
In another study focusing on anticancer activity, a series of compounds derived from thiazole and phenyl moieties were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
| Related Compound A | HeLa | 12.0 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The nitro group is known to participate in redox reactions, potentially leading to oxidative stress within microbial or cancer cells, thereby inducing cell death.
Q & A
Q. What are the key synthetic routes for 1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the chlorophenylthio group is introduced via a thiol-aryl halide coupling under basic conditions, followed by nitration at the meta position. Critical steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using -/-NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data, refined using programs like SHELXL, provide bond lengths, angles, and torsion angles. For instance, the thioether linkage (C–S–C) typically shows a bond length of ~1.78 Å, while the nitro group adopts a planar geometry with O–N–O angles near 125° .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ketone protons (δ 2.6–3.1 ppm). -NMR confirms carbonyl (δ ~200 ppm) and nitro-group carbons.
- FT-IR : Peaks at ~1520 cm (NO) and ~1680 cm (C=O) are diagnostic.
- Mass spectrometry : HRMS validates the molecular ion ([M+H]) with <5 ppm error .
Q. What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and light-sensitive. Store under inert atmosphere (N) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis of the nitro or thioether groups .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Challenges include controlling nitro-group regioselectivity and minimizing byproducts. Optimize via:
- Temperature control : Nitration at 0–5°C reduces polysubstitution.
- Catalyst screening : Use Lewis acids (e.g., FeCl) to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
- Molecular docking : Predicts binding affinity to biological targets (e.g., VEGFR-2 or PDHK1) by simulating interactions with active-site residues.
- QSAR models : Correlate structural features (ClogP, molar refractivity) with observed antifungal/antibacterial activities .
Q. How do structural modifications influence biological activity?
- Chlorophenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
- Nitro group : Acts as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., nitroreductases).
- Thioether linkage : Increases metabolic stability compared to ether analogs .
Q. How to resolve discrepancies between experimental and computational spectral data?
Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Remedies include:
- Explicit solvent modeling in DFT calculations (e.g., using the SMD solvation model).
- Dynamic NMR studies to account for rotational barriers (e.g., around the thioether bond) .
Q. What strategies mitigate toxicity while retaining efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
